molecular formula C11H13F3O B2915597 (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol CAS No. 2248210-14-0

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol

Cat. No.: B2915597
CAS No.: 2248210-14-0
M. Wt: 218.219
InChI Key: TZNSWAGQPFYXGU-MRVPVSSYSA-N
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Description

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a propanol moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence its reactivity and interactions in various chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(2,2,2-trifluoroethyl)benzaldehyde.

    Reduction: The benzaldehyde is then subjected to a reduction reaction using a suitable reducing agent such as sodium borohydride (NaBH4) to yield the corresponding alcohol.

    Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (2S)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The primary alcohol group in this compound can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can undergo reduction reactions to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoroethyl group.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Corresponding aldehyde or carboxylic acid.

    Reduction: Corresponding alkane.

    Substitution: Products with nucleophiles replacing the trifluoroethyl group.

Scientific Research Applications

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoroethyl group, which can enhance metabolic stability and bioavailability.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drugs with improved pharmacokinetic profiles.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The trifluoroethyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: The compound may influence metabolic pathways by altering enzyme activity, leading to changes in the synthesis or degradation of biomolecules.

Comparison with Similar Compounds

Uniqueness: (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol is unique due to its specific structural features, including the trifluoroethyl group attached to a phenyl ring and a chiral propanol moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2S)-2-[3-(2,2,2-trifluoroethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O/c1-8(7-15)10-4-2-3-9(5-10)6-11(12,13)14/h2-5,8,15H,6-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNSWAGQPFYXGU-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=CC(=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC=CC(=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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